![molecular formula C15H14N4O2S B2378331 6-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034634-49-4](/img/structure/B2378331.png)
6-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide” is a chemical compound that likely contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally related to "6-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide" has primarily focused on their synthesis and potential biological activities. A study by Nassar et al. (2015) developed an efficient method for synthesizing ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, leading to a series of pyrazolo[3,4-d]pyrimidine derivatives. These compounds were tested for anti-tumor activities, demonstrating significant effects against mouse tumor model cancer cell lines and human cancer cell lines of colon (HCT-29) and breast (MCF-7), highlighting the compounds' potential as anti-cancer agents (Nassar, Atta-Allah, & Elgazwy, 2015).
Antimicrobial and Antifungal Properties
Another aspect of the research on these compounds involves evaluating their antimicrobial and antifungal properties. Youssef and Amin (2012) reported the synthesis of novel derivatives with potential antioxidant and antimicrobial activity. The compounds showed moderate to good activity against various microbial strains, indicating their usefulness in developing new antimicrobial agents (Youssef & Amin, 2012).
Mechanism of Action
Target of Action
Similar compounds have shown strong antimicrobial action against different microbial species .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit bioactive properties, suggesting they interact with biological targets .
Biochemical Pathways
Similar compounds have shown to have antimicrobial and antioxidant activities, indicating they may interact with biochemical pathways related to these functions .
Result of Action
Similar compounds have shown strong antimicrobial action against different microbial species, indicating that they may have a significant impact at the molecular and cellular level .
Safety and Hazards
Future Directions
The future directions for the study of similar compounds could involve further exploration of their biological activities. Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
properties
IUPAC Name |
6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-3-21-12-7-10(16-8-17-12)14(20)19-15-18-13-9(2)5-4-6-11(13)22-15/h4-8H,3H2,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCKQSBUHBTDES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.